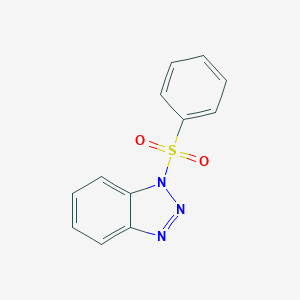

1-(Phenylsulfonyl)-1H-benzotriazole

Description

The exact mass of the compound 1-(Phenylsulfonyl)-1H-benzotriazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Phenylsulfonyl)-1H-benzotriazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Phenylsulfonyl)-1H-benzotriazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S/c16-18(17,10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)13-14-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGFTNXUMSRNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353734 | |

| Record name | 1-(Phenylsulfonyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4106-18-7 | |

| Record name | 1-(Phenylsulfonyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Phenylsulfonyl)-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Phenylsulfonyl)-1H-benzotriazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Phenylsulfonyl)-1H-benzotriazole, a versatile reagent in organic synthesis. It details the primary synthetic routes, including traditional and modern catalytic methods, with a comparative analysis of their yields and conditions. The guide also compiles the key physicochemical and spectral properties of the compound. Furthermore, it explores its reactivity and diverse applications, particularly its role as a powerful phenylsulfonylating agent in the synthesis of sulfonamides and aryl sulfonates, which are crucial functionalities in many pharmaceutical agents.

Introduction

1-(Phenylsulfonyl)-1H-benzotriazole is a stable, crystalline solid that has gained significant traction in synthetic organic chemistry. Its utility stems from the presence of the benzotriazolyl moiety, which acts as an excellent leaving group, facilitating the transfer of the phenylsulfonyl group to a wide range of nucleophiles. This property makes it a valuable alternative to traditional sulfonylating agents like sulfonyl chlorides, often offering milder reaction conditions and simplified purification procedures. This guide aims to provide a detailed resource for researchers utilizing or considering the use of this reagent in their synthetic endeavors.

Synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole

There are two primary methods for the synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole, each with its own set of advantages.

Traditional Synthesis from Phenylsulfonyl Chloride

The classical and most common method involves the nucleophilic substitution reaction between 1H-benzotriazole and phenylsulfonyl chloride.[1] This reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.[1]

Experimental Protocol:

To a solution of 1H-benzotriazole in anhydrous THF, an equimolar amount of triethylamine is added. The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon). Phenylsulfonyl chloride is then added dropwise, and the reaction is typically stirred at room temperature for several hours. After the reaction is complete, the triethylamine hydrochloride salt is filtered off, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization to afford 1-(Phenylsulfonyl)-1H-benzotriazole.

Iodine-Catalyzed Synthesis from Sodium Benzenesulfinate

A more recent and highly efficient method utilizes the reaction of 1H-benzotriazole with sodium benzenesulfinate in the presence of a catalytic amount of iodine.[2] This method boasts a high yield and proceeds under mild conditions.

Experimental Protocol: [2]

In a mixture of ethyl acetate and water (10:1), 1H-benzotriazole, sodium benzenesulfinate, and a catalytic amount of iodine (I2) are added successively. The suspension is stirred vigorously at room temperature for approximately 3 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) and then basified with a saturated aqueous solution of sodium carbonate (Na2CO3). The product is extracted with dichloromethane (CH2Cl2), and the combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated. The final product can be purified by thin-layer chromatography (TLC).

Synthesis Data Comparison

| Synthesis Method | Starting Materials | Reagents/Catalyst | Solvent | Reaction Conditions | Yield |

| Traditional Method | 1H-Benzotriazole, Phenylsulfonyl Chloride | Triethylamine | Anhydrous THF | Room temperature, inert atmosphere | ~82%[1] |

| Iodine-Catalyzed Method | 1H-Benzotriazole, Sodium Benzenesulfinate | Iodine (catalyst) | Ethyl acetate/Water | Room temperature, 3 hours | 97%[2] |

Physicochemical and Spectral Properties

1-(Phenylsulfonyl)-1H-benzotriazole is a pale yellow solid at room temperature.[2] A summary of its key properties is presented below.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₉N₃O₂S |

| Molecular Weight | 259.28 g/mol [3] |

| Melting Point | 120-128 °C (lit.)[3] |

| Appearance | Pale yellow solid[2] |

| CAS Number | 4106-18-7[3] |

Solubility: While specific quantitative data is limited, 1H-benzotriazole, a related compound, is soluble in common organic solvents such as ethanol, methanol, and dimethylformamide, and slightly soluble in water.[4] It is expected that 1-(Phenylsulfonyl)-1H-benzotriazole exhibits similar solubility in organic solvents.

Spectral Data

The following spectral data corresponds to the product obtained from the iodine-catalyzed synthesis method.[2]

| Spectral Data | Values |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.15-8.11 (m, 3H), 8.09 (d, 1H, J = 8.4 Hz), 7.70-7.64 (m, 2H), 7.57-7.53 (m, 2H), 7.52-7.47 (m, 1H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 145.4, 137.0, 135.2, 131.6, 130.3, 129.6, 127.8, 125.9, 120.5, 111.9 |

| IR (film, cm⁻¹) | ν 3094, 3069, 1586, 1480, 1386, 1194, 955, 726, 589 |

| MS (EI, m/z, %) | 260 (M + 1, 100) |

Reactivity and Applications in Organic Synthesis

The synthetic utility of 1-(Phenylsulfonyl)-1H-benzotriazole is primarily attributed to the excellent leaving group ability of the benzotriazolyl anion.[1] This facilitates the transfer of the electrophilic phenylsulfonyl group to various nucleophiles.

Caption: Synthetic pathways to 1-(Phenylsulfonyl)-1H-benzotriazole.

Phenylsulfonylation Reactions

1-(Phenylsulfonyl)-1H-benzotriazole is an effective reagent for the preparation of sulfonamides and aryl benzenesulfonates.[5]

-

Synthesis of Sulfonamides: It reacts smoothly with a variety of aliphatic and aromatic amines to yield the corresponding benzenesulfonamides in good yields.[5] This reaction is particularly useful in drug discovery, where the sulfonamide functional group is a common pharmacophore.

-

Synthesis of Aryl Benzenesulfonates: Phenols are readily converted to their corresponding benzenesulfonates upon reaction with 1-(Phenylsulfonyl)-1H-benzotriazole.[5]

The general workflow for these reactions is depicted below.

Caption: Phenylsulfonylation reactions using 1-(Phenylsulfonyl)-1H-benzotriazole.

Advantages over Traditional Sulfonylating Agents

Compared to conventional reagents like toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl), 1-(Phenylsulfonyl)-1H-benzotriazole offers several advantages.[1] The byproduct of the reaction is 1H-benzotriazole, a solid that can often be easily removed by filtration or recycled, leading to cleaner reactions and simpler workup procedures.[1]

Applications in Drug Development

The benzotriazole scaffold and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[6][7] While direct applications of 1-(Phenylsulfonyl)-1H-benzotriazole in marketed drugs are not extensively documented, its utility as a reagent for introducing the pharmacologically important phenylsulfonyl group is highly relevant. The synthesis of sulfonamides, a class of compounds with a wide range of therapeutic applications including antibacterial, diuretic, and hypoglycemic agents, is a key area where this reagent can be employed. Furthermore, the benzotriazole moiety itself can be a precursor in the synthesis of more complex heterocyclic systems with potential biological activity.

Conclusion

1-(Phenylsulfonyl)-1H-benzotriazole is a highly effective and versatile reagent for the synthesis of sulfonamides and aryl sulfonates. The development of a high-yielding, iodine-catalyzed synthesis has made it more accessible. Its favorable reaction profiles, including mild conditions and simplified purification, make it a valuable tool for researchers in organic synthesis and drug development. This guide provides the essential technical information required for the successful application of this reagent in a research setting.

References

- 1. 1-(Phenylsulfonyl)-1H-benzotriazole | 4106-18-7 | Benchchem [benchchem.com]

- 2. 1-(PHENYLSULFONYL)-1H-BENZOTRIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. 1-(PHENYLSULFONYL)-1H-BENZOTRIAZOLE CAS#: 4106-18-7 [m.chemicalbook.com]

- 4. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Phenylsulfonylbenzotriazole: A Novel and Convenient Reagent for the Preparation of Benzenesulfonamides and Aryl Benzenesulfonates | Semantic Scholar [semanticscholar.org]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanism of 1-(Phenylsulfonyl)-1H-benzotriazole

Abstract

This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and applications of 1-(Phenylsulfonyl)-1H-benzotriazole. It is a versatile reagent in organic synthesis, primarily utilized for the transfer of the phenylsulfonyl group and as an activator for various chemical transformations. The phenylsulfonyl group acts as a potent electron-withdrawing group, activating the benzotriazole moiety, which in turn serves as an excellent leaving group. This document details the fundamental principles of its reactivity with nucleophiles, presents quantitative data from key reactions, provides detailed experimental protocols, and illustrates reaction pathways and workflows through diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

1-(Phenylsulfonyl)-1H-benzotriazole is a stable, crystalline solid that has gained prominence as a key synthetic auxiliary in modern organic chemistry.[1] Its molecular formula is C₁₂H₉N₃O₂S, and its molecular weight is 259.28 g/mol .[2][3][4] The utility of this reagent stems from its unique molecular architecture: a benzotriazole ring system activated by a strong electron-withdrawing phenylsulfonyl group.[1] This activation renders the benzotriazole moiety an exceptional leaving group, facilitating a wide range of chemical transformations, including sulfonylation and nucleophilic substitution reactions.[1] Compared to traditional sulfonating agents like toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl), 1-(phenylsulfonyl)-1H-benzotriazole often allows for cleaner reactions and simpler workup procedures, as the benzotriazole byproduct is a solid that can be easily removed.[1]

Core Reaction Mechanism

The primary reaction mechanism of 1-(Phenylsulfonyl)-1H-benzotriazole involves a nucleophilic attack. The strong electron-withdrawing nature of the phenylsulfonyl group significantly influences the electron distribution across the benzotriazole ring, making it highly susceptible to nucleophilic attack.[1] The stability of the resulting benzotriazole anion (Bt⁻) is a key driving force for these reactions.[1]

The reagent can participate in reactions in two main ways:

-

Phenylsulfonyl Group Transfer: A nucleophile attacks the sulfur atom of the sulfonyl group, leading to the displacement of the benzotriazole anion and the formation of a new sulfonated compound. This is the most common pathway, particularly in the synthesis of sulfonamides.

-

Nucleophilic Substitution: The benzotriazolyl group, activated by the phenylsulfonyl substituent, acts as an excellent leaving group (nucleofuge).[1]

The general mechanism can be depicted as a nucleophilic attack on the electrophilic center, facilitated by the departure of the stable benzotriazole anion.

Synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole

Synthetic Pathways

There are two primary methods for the synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole:

-

From Phenylsulfonyl Chloride: The most traditional method involves the nucleophilic substitution reaction between 1H-benzotriazole and phenylsulfonyl chloride. This reaction is typically performed in the presence of a base, such as triethylamine, in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.[1]

-

Iodine-Catalyzed Oxidative Coupling: A more recent method involves the oxidative coupling of sodium benzenesulfinate with 1H-benzotriazole using molecular iodine as a catalyst.[1][2] This approach is efficient and proceeds under mild conditions.[2]

Experimental Protocol: Iodine-Catalyzed Synthesis

The following protocol describes the synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole from 1H-benzotriazole and sodium benzenesulfinate.[2]

Materials:

-

1H-Benzotriazole (0.3 mmol)

-

Sodium benzenesulfinate (0.9 mmol)

-

Iodine (I₂) (0.06 mmol)

-

Ethyl acetate-Water (EtOAc-H₂O) mixture (10:1, 2 mL)

-

Saturated aqueous Na₂S₂O₃

-

Saturated aqueous Na₂CO₃

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Na₂SO₄

Procedure:

-

To a suspension of 1H-benzotriazole (0.3 mmol) and sodium benzenesulfinate (0.9 mmol) in an EtOAc-H₂O (10:1) mixture (2 mL), add iodine (0.06 mmol).

-

Stir the suspension vigorously at room temperature (20°C) for 3 hours.

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ (2 mL).

-

Basify the mixture with saturated aqueous Na₂CO₃ (8 mL) and add water (5 mL).

-

Extract the mixture with CH₂Cl₂ (3 x 5 mL).

-

Combine the organic phases and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the residue by TLC (petroleum ether/ethyl acetate = 3:1, v/v) to yield the product.

Applications in Synthesis

Synthesis of Sulfonamides

1-(Phenylsulfonyl)-1H-benzotriazole is an effective reagent for the synthesis of sulfonamides from amines. The reaction proceeds through the nucleophilic attack of the amine on the sulfur atom, displacing the benzotriazole anion. This method is advantageous due to its mild reaction conditions and straightforward purification.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl group. This is followed by the cleavage of the N-S bond, releasing the stable benzotriazole anion and forming the sulfonamide.

| Entry | Amine | Solvent | Conditions | Yield (%) | Reference |

| 1 | Trimetazidine | Dichloromethane | Triethylamine, 30 min | 95 | [5] |

| 2 | L-Amino acids | Basic medium | Room Temperature | 42-68 | [6] |

Role in Amide and Peptide Synthesis

While reagents like HBTU and HOBt are more commonly associated with peptide coupling, the underlying benzotriazole chemistry is crucial.[7][8][9] Benzotriazole-based reagents activate carboxylic acids to form N-acylbenzotriazole intermediates.[10] These intermediates are highly reactive towards nucleophiles like amines, leading to the formation of amide bonds with high efficiency. The benzotriazole moiety serves as an excellent activating and leaving group in these transformations.[1][10] Although direct use of 1-(phenylsulfonyl)-1H-benzotriazole for routine peptide coupling is less common than dedicated coupling agents, its principle of activating a substrate for nucleophilic attack is a cornerstone of this chemistry.

Experimental Workflow: General Reaction & Workup

The following diagram illustrates a typical experimental workflow for a reaction utilizing 1-(Phenylsulfonyl)-1H-benzotriazole, followed by a standard aqueous workup and purification.

Conclusion

1-(Phenylsulfonyl)-1H-benzotriazole is a highly effective and versatile reagent in organic synthesis. Its reactivity is dominated by the electron-withdrawing phenylsulfonyl group, which activates the benzotriazole ring, making it an excellent leaving group. This property is harnessed for the efficient synthesis of sulfonamides and serves as a foundational principle in benzotriazole-mediated activation strategies for forming other functional groups like amides. The mild reaction conditions and often straightforward purification procedures make it a valuable alternative to more traditional reagents. Further research into its applications is likely to uncover new synthetic methodologies, particularly in the construction of complex, pharmacologically relevant molecules.

References

- 1. 1-(Phenylsulfonyl)-1H-benzotriazole | 4106-18-7 | Benchchem [benchchem.com]

- 2. 1-(PHENYLSULFONYL)-1H-BENZOTRIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. 1-(苯磺酰)-1H-苯并三唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-(Phenylsulfonyl)-1H-benzotriazole | C12H9N3O2S | CID 750248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of benzotriazole–amino acid–benzenesulfonamide conjugates and phenylsulfonyl-dipeptides | AVESİS [avesis.inonu.edu.tr]

- 7. rsc.org [rsc.org]

- 8. CN101522704A - Method for peptide synthesis - Google Patents [patents.google.com]

- 9. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct synthesis of esters and amides from unprotected hydroxyaromatic and -aliphatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 1-(Phenylsulfonyl)-1H-benzotriazole in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry, the pursuit of efficient and selective synthetic methodologies is paramount. Among the arsenal of reagents available to the synthetic chemist, 1-(Phenylsulfonyl)-1H-benzotriazole has emerged as a powerful and versatile tool, particularly for the construction of crucial sulfonamide and ester functionalities. This technical guide provides an in-depth exploration of the applications of this reagent, complete with quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors.

Core Applications: A Gateway to Sulfonamides and Esters

1-(Phenylsulfonyl)-1H-benzotriazole serves as an excellent electrophilic source of the phenylsulfonyl group (PhSO₂). Its reactivity stems from the exceptional leaving group ability of the benzotriazolyl anion, which facilitates the transfer of the phenylsulfonyl moiety to a variety of nucleophiles. The primary applications of this reagent lie in the high-yield synthesis of benzenesulfonamides and aryl benzenesulfonates, key structural motifs in a vast array of pharmaceuticals and agrochemicals.[1][2][3][4][5]

Synthesis of Benzenesulfonamides

The reaction of 1-(Phenylsulfonyl)-1H-benzotriazole with primary and secondary amines provides a direct and efficient route to N-substituted benzenesulfonamides. This transformation is characterized by its mild reaction conditions and broad substrate scope, accommodating both aliphatic and aromatic amines.

Quantitative Data for Benzenesulfonamide Synthesis

The following table summarizes the yields of various benzenesulfonamides prepared from the reaction of 1-(Phenylsulfonyl)-1H-benzotriazole with a range of amines.

| Amine Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Aniline | N-Phenylbenzenesulfonamide | 24 | 20 | 95 |

| 4-Methylaniline | N-(4-Methylphenyl)benzenesulfonamide | 24 | 20 | 96 |

| 4-Nitroaniline | N-(4-Nitrophenyl)benzenesulfonamide | 48 | 20 | 85 |

| Benzylamine | N-Benzylbenzenesulfonamide | 12 | 20 | 98 |

| Piperidine | 1-(Phenylsulfonyl)piperidine | 12 | 20 | 97 |

| Morpholine | 4-(Phenylsulfonyl)morpholine | 12 | 20 | 99 |

| Pyrrolidine | 1-(Phenylsulfonyl)pyrrolidine | 12 | 20 | 98 |

| Diethylamine | N,N-Diethylbenzenesulfonamide | 24 | 50 | 92 |

Experimental Protocol: General Procedure for the Synthesis of Benzenesulfonamides

To a solution of the amine (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (10 mL) is added 1-(Phenylsulfonyl)-1H-benzotriazole (1.1 mmol). The reaction mixture is stirred at the specified temperature for the time indicated in the table above. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure benzenesulfonamide.

Synthesis of Aryl Benzenesulfonates

In a similar fashion, 1-(Phenylsulfonyl)-1H-benzotriazole reacts with phenols to furnish aryl benzenesulfonates. This method provides a valuable alternative to the use of sulfonyl chlorides, often proceeding under milder conditions and with improved yields, particularly for sensitive substrates.

Quantitative Data for Aryl Benzenesulfonate Synthesis

The following table presents the yields of various aryl benzenesulfonates synthesized from the reaction of 1-(Phenylsulfonyl)-1H-benzotriazole with different phenolic substrates.

| Phenol Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Phenol | Phenyl benzenesulfonate | 24 | 20 | 90 |

| 4-Methylphenol | 4-Methylphenyl benzenesulfonate | 24 | 20 | 92 |

| 4-Nitrophenol | 4-Nitrophenyl benzenesulfonate | 24 | 20 | 95 |

| 4-Chlorophenol | 4-Chlorophenyl benzenesulfonate | 24 | 20 | 93 |

| Naphthol | Naphthyl benzenesulfonate | 24 | 20 | 88 |

Experimental Protocol: General Procedure for the Synthesis of Aryl Benzenesulfonates

To a solution of the phenol (1.0 mmol) in a suitable solvent such as THF or DCM (10 mL), a base such as triethylamine or potassium carbonate (1.2 mmol) is added, and the mixture is stirred for 10-15 minutes at room temperature. 1-(Phenylsulfonyl)-1H-benzotriazole (1.1 mmol) is then added, and the reaction mixture is stirred at the specified temperature and time. The reaction progress is monitored by TLC. After completion, the reaction mixture is filtered, and the solvent is evaporated. The residue is dissolved in an organic solvent, washed with water and brine, and dried over an anhydrous drying agent. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the pure aryl benzenesulfonate.

Mechanistic Pathways

The utility of 1-(Phenylsulfonyl)-1H-benzotriazole in these transformations is underpinned by a straightforward and predictable reaction mechanism. The core of the mechanism involves a nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl group.

Caption: Generalized mechanism of nucleophilic attack.

The reaction proceeds via a nucleophilic attack of the amine or phenoxide ion on the sulfur atom of 1-(phenylsulfonyl)-1H-benzotriazole, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the highly stable benzotriazolyl anion as a leaving group to yield the final sulfonamide or sulfonate ester product.

Experimental Workflow

The general workflow for utilizing 1-(Phenylsulfonyl)-1H-benzotriazole is straightforward and amenable to standard laboratory techniques.

Caption: General experimental workflow.

Conclusion

1-(Phenylsulfonyl)-1H-benzotriazole stands as a testament to the power of well-designed reagents in simplifying complex synthetic challenges. Its ability to efficiently deliver the phenylsulfonyl group to amines and phenols makes it an invaluable asset for the synthesis of sulfonamides and esters. The mild reaction conditions, high yields, and broad substrate compatibility position this reagent as a superior choice for a wide range of applications in pharmaceutical and materials science research. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate its adoption and inspire further innovation in the field of organic synthesis.

References

1-(Phenylsulfonyl)-1H-benzotriazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Phenylsulfonyl)-1H-benzotriazole, a versatile reagent in organic synthesis. The document details its chemical and physical properties, provides insights into its reactivity, and outlines its applications.

Core Chemical Data

1-(Phenylsulfonyl)-1H-benzotriazole is a stable, solid compound with the following key identifiers and properties.

| Identifier | Value | Source(s) |

| CAS Number | 4106-18-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₉N₃O₂S | [2][3][5][6] |

| Molecular Weight | 259.28 g/mol (also reported as 259.29 g/mol ) | [2][3][5][6] |

| IUPAC Name | 1-(benzenesulfonyl)benzotriazole | [5] |

| Synonyms | 1-(Benzenesulfonyl)benzotriazole, 1H-Benzotriazole, 1-(phenylsulfonyl)- | [4] |

| InChI | 1S/C12H9N3O2S/c16-18(17,10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)13-14-15/h1-9H | |

| InChIKey | ZMGFTNXUMSRNMD-UHFFFAOYSA-N | [1] |

| SMILES | O=S(=O)(c1ccccc1)n2nnc3ccccc23 |

Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Solid | [2] |

| Melting Point | 120-128 °C (lit.) | [2][4] |

| Assay Purity | 97% |

Reactivity and Applications

The synthetic utility of 1-(phenylsulfonyl)-1H-benzotriazole stems from the electronic nature of its structure. The phenylsulfonyl group acts as a potent electron-withdrawing group, which significantly influences the electron distribution across the benzotriazole ring system. This electronic perturbation enhances the reactivity of the benzotriazole ring.[1]

A key feature of its reactivity is the exceptional ability of the benzotriazolyl group, when activated by the phenylsulfonyl moiety, to function as a leaving group (nucleofuge).[1] This property is central to its application in a variety of substitution and elimination reactions. The driving force for these reactions is the formation of the stable benzotriazole anion (Bt⁻).[1]

Logical Relationship of Reactivity

The following diagram illustrates the relationship between the structural features of 1-(phenylsulfonyl)-1H-benzotriazole and its chemical reactivity.

Figure 1: Reactivity of 1-(Phenylsulfonyl)-1H-benzotriazole

Safety Information

It is important to handle 1-(phenylsulfonyl)-1H-benzotriazole with appropriate safety precautions.

| Hazard Information | Details | Source(s) |

| Pictogram | Exclamation mark (GHS07) | |

| Signal Word | Warning | [4] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | |

| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves | |

| Storage Class | 11 - Combustible Solids | |

| WGK Germany | WGK 3 | [4] |

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not for human or veterinary use.[1] Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

References

- 1. 1-(Phenylsulfonyl)-1H-benzotriazole | 4106-18-7 | Benchchem [benchchem.com]

- 2. 1-(PHENYLSULFONYL)-1H-BENZOTRIAZOLE CAS#: 4106-18-7 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 1-(PHENYLSULFONYL)-1H-BENZOTRIAZOLE | 4106-18-7 [amp.chemicalbook.com]

- 5. 1-(Phenylsulfonyl)-1H-benzotriazole | C12H9N3O2S | CID 750248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(PHENYLSULFONYL)-1H-BENZOTRIAZOLE | 4106-18-7 [chemicalbook.com]

An In-depth Technical Guide to 1-(Phenylsulfonyl)-1H-benzotriazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfonyl)-1H-benzotriazole is a versatile and highly valuable reagent in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its unique chemical architecture, featuring a phenylsulfonyl group attached to a benzotriazole moiety, imparts a dual reactivity that allows it to serve as an efficient donor of the phenylsulfonyl group, with the benzotriazole portion acting as an excellent leaving group. This guide provides a comprehensive overview of the physical and chemical properties of 1-(Phenylsulfonyl)-1H-benzotriazole, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications in synthetic chemistry.

Physical and Chemical Properties

1-(Phenylsulfonyl)-1H-benzotriazole is a stable, solid compound at room temperature. Its core physical and chemical properties are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉N₃O₂S | [1] |

| Molecular Weight | 259.28 g/mol | |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 120-128 °C | [3] |

| Solubility | Slightly soluble in water; more soluble in organic solvents such as ethanol, methanol, and dimethylformamide. | [ ] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.15-8.11 (m, 3H), 8.09 (d, 1H, J = 8.4 Hz), 7.70-7.64 (m, 2H), 7.57-7.53 (m, 2H), 7.52-7.47 (m, 1H) | [2] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 145.4, 137.0, 135.2, 131.6, 130.3, 129.6, 127.8, 125.9, 120.5, 111.9 | [2] |

| Infrared (IR) (film, cm⁻¹) | ν 3094, 3069, 1586, 1480, 1386, 1194, 955, 726, 589 | [2] |

| Mass Spectrometry (EI, m/z) | 260 (M + 1, 100%) | [2] |

Synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole

The synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole is typically achieved through the N-sulfonylation of 1H-benzotriazole. Two common and effective experimental protocols are detailed below.

Protocol 1: Reaction of 1H-Benzotriazole with Phenylsulfonyl Chloride

This is the most traditional and widely used method for preparing 1-(Phenylsulfonyl)-1H-benzotriazole.[4]

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-benzotriazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

-

Addition of Phenylsulfonyl Chloride: Slowly add a solution of phenylsulfonyl chloride (1.05 eq) in anhydrous THF to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-(Phenylsulfonyl)-1H-benzotriazole as a solid.

Caption: Workflow for the synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole using phenylsulfonyl chloride.

Protocol 2: Iodine-Catalyzed N-Sulfonylation with Sodium Benzenesulfinate

This method provides an alternative route using a catalytic amount of iodine.[2]

Experimental Protocol:

-

Reaction Setup: To a suspension of 1H-benzotriazole (1.0 eq) and sodium benzenesulfinate (3.0 eq) in a mixture of ethyl acetate and water (10:1 v/v), add a catalytic amount of iodine (0.2 eq).

-

Reaction: Vigorously stir the suspension at room temperature for approximately 3 hours.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Basification and Extraction: Basify the mixture with a saturated aqueous solution of sodium carbonate (Na₂CO₃) and extract the product with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by thin-layer chromatography (TLC) using a mixture of petroleum ether and ethyl acetate (3:1 v/v) as the eluent to obtain the pure product.[2]

Caption: Iodine-catalyzed synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole.

Chemical Reactivity and Applications

The primary utility of 1-(Phenylsulfonyl)-1H-benzotriazole in organic synthesis stems from its ability to act as a potent phenylsulfonylating agent for a variety of nucleophiles. The benzotriazolyl anion is an excellent leaving group, facilitating these transformations.

General Reactivity Pathway

The general mechanism involves the nucleophilic attack on the sulfur atom of the sulfonyl group, leading to the displacement of the benzotriazole moiety.

References

- 1. 1-(Phenylsulfonyl)-1H-benzotriazole | C12H9N3O2S | CID 750248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(PHENYLSULFONYL)-1H-BENZOTRIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. 1-(PHENYLSULFONYL)-1H-BENZOTRIAZOLE CAS#: 4106-18-7 [m.chemicalbook.com]

- 4. 1-(Phenylsulfonyl)-1H-benzotriazole | 4106-18-7 | Benchchem [benchchem.com]

The Versatility of 1-(Phenylsulfonyl)-1H-benzotriazole: A Comprehensive Technical Guide for Synthetic Chemists

An in-depth exploration of 1-(phenylsulfonyl)-1H-benzotriazole, a powerful and versatile reagent in modern organic synthesis. This guide details its synthesis, properties, and diverse applications as a synthetic auxiliary, with a focus on sulfonamide formation and carbon-sulfur bond construction.

Introduction

1-(Phenylsulfonyl)-1H-benzotriazole has emerged as a highly effective and versatile reagent in organic synthesis. Its utility stems from the unique properties of the benzotriazole moiety, which, when N-substituted with a phenylsulfonyl group, becomes an excellent leaving group. This activation allows for the efficient transfer of the phenylsulfonyl group to a variety of nucleophiles, making it a valuable tool for the construction of sulfonamides, sulfonic esters, and other sulfur-containing compounds of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, complete with experimental protocols and mechanistic insights.

Synthesis and Physicochemical Properties

1-(Phenylsulfonyl)-1H-benzotriazole is readily prepared from commercially available starting materials. The most common synthetic routes involve the reaction of 1H-benzotriazole with phenylsulfonyl chloride or the iodine-catalyzed reaction of benzotriazole with sodium benzenesulfinate.

Synthetic Protocols

Two primary methods for the synthesis of 1-(phenylsulfonyl)-1H-benzotriazole are presented below:

Method A: From Phenylsulfonyl Chloride

This traditional method involves the nucleophilic substitution of chloride from phenylsulfonyl chloride by 1H-benzotriazole in the presence of a base.

-

Workflow for Synthesis Method A

Synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole via Phenylsulfonyl Chloride.

Method B: Iodine-Catalyzed Reaction with Sodium Benzenesulfinate

A more recent and efficient method utilizes iodine as a catalyst for the reaction between benzotriazole and sodium benzenesulfinate.[1]

-

Experimental Protocol (Method B) In a suitable reaction vessel, combine 1H-benzotriazole (0.3 mmol), sodium benzenesulfinate (0.9 mmol), and iodine (0.06 mmol) in a 10:1 mixture of ethyl acetate and water (2 mL). Vigorously stir the suspension at room temperature for 3 hours. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Basify the mixture with a saturated aqueous solution of sodium carbonate (Na₂CO₃) and add water. Extract the product with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[1]

Physicochemical Properties

The key physical and chemical properties of 1-(phenylsulfonyl)-1H-benzotriazole are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4106-18-7 | [1] |

| Molecular Formula | C₁₂H₉N₃O₂S | [1] |

| Molecular Weight | 259.28 g/mol | [1] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 122-123 °C | [1] |

Applications as a Synthetic Auxiliary

The primary utility of 1-(phenylsulfonyl)-1H-benzotriazole lies in its ability to act as an efficient phenylsulfonylating agent. The benzotriazolide anion is an excellent leaving group, facilitating the attack of nucleophiles at the electrophilic sulfur center.

Synthesis of Sulfonamides (N-Sulfonylation)

A major application of 1-(phenylsulfonyl)-1H-benzotriazole is the synthesis of sulfonamides from primary and secondary amines. This reaction is of great importance in drug discovery, as the sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents.

-

General Reaction Scheme

General reaction for the synthesis of sulfonamides.

-

Experimental Protocol for N-Sulfonylation To a solution of the amine (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add 1-(phenylsulfonyl)-1H-benzotriazole (1.1 mmol). Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

-

Quantitative Data for N-Sulfonylation of Amines

| Amine Substrate | Product | Yield (%) |

| Aniline | N-Phenylbenzenesulfonamide | 95 |

| Benzylamine | N-Benzylbenzenesulfonamide | 98 |

| Morpholine | 4-(Phenylsulfonyl)morpholine | 92 |

| Piperidine | 1-(Phenylsulfonyl)piperidine | 96 |

Synthesis of Sulfonic Esters (O-Sulfonylation)

1-(Phenylsulfonyl)-1H-benzotriazole also reacts with phenols to provide the corresponding aryl benzenesulfonates. This transformation is useful for the protection of phenolic hydroxyl groups and for the synthesis of precursors for cross-coupling reactions.

-

Experimental Protocol for O-Sulfonylation In a reaction flask, dissolve the phenol (1.0 mmol) and a non-nucleophilic base such as triethylamine (1.2 mmol) in an anhydrous solvent like dichloromethane. To this solution, add 1-(phenylsulfonyl)-1H-benzotriazole (1.1 mmol) and stir the mixture at room temperature. Monitor the reaction by TLC. After the starting material is consumed, wash the reaction mixture with dilute acid (e.g., 1 M HCl), water, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude sulfonic ester, which can be further purified if necessary.

-

Quantitative Data for O-Sulfonylation of Phenols

| Phenol Substrate | Product | Yield (%) |

| Phenol | Phenyl benzenesulfonate | 90 |

| 4-Methoxyphenol | 4-Methoxyphenyl benzenesulfonate | 93 |

| 4-Nitrophenol | 4-Nitrophenyl benzenesulfonate | 85 |

Carbon-Sulfur Bond Formation (C-Sulfonylation)

While less common than N- and O-sulfonylation, N-sulfonylbenzotriazoles, including the phenylsulfonyl derivative, can be employed for the C-sulfonylation of activated carbon nucleophiles. This provides a route to α-sulfonylated compounds.

-

Reaction with Activated Methylene Compounds Carbanions generated from activated methylene compounds, such as those derived from malonates or β-ketoesters, can react with 1-(phenylsulfonyl)-1H-benzotriazole to form new carbon-sulfur bonds. The reaction typically requires a strong base to generate the nucleophilic carbon species.

Reaction Mechanism

The synthetic utility of 1-(phenylsulfonyl)-1H-benzotriazole is underpinned by a straightforward and efficient reaction mechanism. The key feature is the excellent leaving group ability of the benzotriazolide anion.

-

Mechanism of Sulfonylation The reaction proceeds via a nucleophilic attack of the amine or phenoxide on the electrophilic sulfur atom of 1-(phenylsulfonyl)-1H-benzotriazole. This addition is followed by the elimination of the highly stable benzotriazolide anion, which drives the reaction to completion.

General mechanism of sulfonylation with 1-(Phenylsulfonyl)-1H-benzotriazole.

Conclusion

1-(Phenylsulfonyl)-1H-benzotriazole is a valuable and versatile reagent for the synthesis of sulfonamides and sulfonic esters. Its ease of preparation, stability, and high reactivity make it an attractive alternative to traditional sulfonylating agents like sulfonyl chlorides. The mild reaction conditions and high yields obtained in its applications underscore its importance as a synthetic auxiliary for researchers in academia and the pharmaceutical industry. The exploration of its utility in C-S bond formation further expands the repertoire of this powerful synthetic tool.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Role of the Benzotriazole Group as a Leaving Group

Introduction

Benzotriazole (BtH), a fused heterocyclic compound consisting of a benzene ring and a triazole ring, is a uniquely versatile tool in modern organic synthesis.[1][2] Its utility stems from a combination of properties: it can be readily introduced into molecules, it can act as a proton activator, and, most importantly, it can function as an excellent leaving group.[1][3][4] This ability to be easily displaced by a wide range of nucleophiles makes benzotriazole a superior synthetic auxiliary for constructing complex molecules, including various heterocycles, peptides, and other pharmacologically relevant scaffolds.[1][5][6] This guide provides a comprehensive overview of the benzotriazole group's role as a leaving group, detailing its underlying mechanism, key applications, and relevant experimental protocols for professionals in research and drug development.

The Benzotriazole Group: A Superior Leaving Group

The efficacy of benzotriazole as a leaving group is rooted in its electronic structure and stability. When the benzotriazolyl group departs from a molecule during a nucleophilic substitution reaction, it leaves as the benzotriazolide anion (Bt⁻).

Key Characteristics:

-

Anion Stability: The negative charge on the benzotriazolide anion is highly delocalized across the aromatic system through resonance, significantly stabilizing the anion. This high degree of stabilization is the primary reason it is an excellent leaving group.

-

Acidity: 1H-Benzotriazole is a weak acid with a pKa of 8.2.[1] This means its conjugate base, the benzotriazolide anion, is relatively stable and a weak base, which are characteristics of a good leaving group.

-

Tautomerism: Benzotriazole exists in a rapid prototropic equilibrium between its 1H- and 2H-tautomeric forms in solution.[7] Similarly, N-substituted benzotriazole derivatives can also exist as mixtures of isomers (1-substituted and 2-substituted). This dynamic behavior can influence the reactivity of benzotriazole-containing intermediates.[7]

-

Reactivity Profile: Compared to other leaving groups like halogens or sulfonate esters, benzotriazole offers distinct advantages. It is often more effective than other groups in activating protons on adjacent atoms and demonstrates comparable leaving group ability to halides, cyano, and phenylsulfonyl groups.[3] Electron-withdrawing substituents on the benzotriazole ring, such as a chloro- group, can further stabilize the resulting anion, making the group even more reactive and susceptible to nucleophilic attack.[8]

General Mechanism of Action

The fundamental role of the benzotriazole group in a nucleophilic substitution reaction involves its departure as the stable benzotriazolide anion. A nucleophile attacks the electrophilic center (e.g., a carbonyl carbon), leading to the cleavage of the carbon-benzotriazole bond. The stability of the resulting anion drives the reaction forward.

Caption: General mechanism of nucleophilic substitution with benzotriazole.

Key Applications in Organic Synthesis

The benzotriazole methodology is a cornerstone of modern synthetic chemistry, enabling a wide array of transformations under mild conditions.

N-Acylbenzotriazoles in Amide Bond Formation

One of the most significant applications is the use of N-acylbenzotriazoles as neutral, stable, and highly efficient acylating agents for the synthesis of primary, secondary, and tertiary amides.[9][10][11] This method avoids the harsh conditions or sensitive reagents (like acyl chlorides) often required in traditional amide synthesis.[11]

The process is typically a two-step sequence:

-

Activation: A carboxylic acid is converted into the corresponding N-acylbenzotriazole.

-

Acylation: The N-acylbenzotriazole reacts with ammonia or a primary/secondary amine to form the amide bond, releasing benzotriazole.[10]

This methodology is so robust that it has been successfully adapted for solid-phase peptide synthesis, where resin-bound amines are efficiently converted into amides.[12]

Caption: Workflow for benzotriazole-mediated amide synthesis.

Synthesis of Heterocyclic Systems

Benzotriazole serves as an invaluable synthetic auxiliary in the construction of a diverse range of monocyclic and bicyclic heterocyclic compounds, which are often difficult to prepare using other methods.[1][7][13] The strategy involves introducing the benzotriazole group into a molecule, performing subsequent chemical manipulations (such as lithiation followed by reaction with an electrophile), and finally removing the benzotriazole group during a cyclization step where it acts as the leaving group.[7][13]

Caption: Logical workflow for heterocycle synthesis using benzotriazole.

Other Key Transformations

-

C-Acylation: Polymer-supported N-acylbenzotriazoles have been effectively used for the C-acylation of ketone enolates, offering advantages in regioselectivity over other methods.[14][15]

-

Nucleophilic Substitution: Benzotriazole derivatives can facilitate the conversion of functional groups. For instance, benzotriazole sulfonate, prepared in-situ, can convert sterically hindered alcohols into their corresponding chlorides in excellent yields under mild conditions.[1][10]

-

Cross-Coupling Reactions: Benzotriazole has been employed as an efficient and inexpensive ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[16] Furthermore, benzotriazine derivatives, which can be synthesized using benzotriazole chemistry, are important substrates in Suzuki and Buchwald-Hartwig reactions.[17]

Quantitative Data Summary

The efficiency of the benzotriazole methodology is demonstrated by the high yields and mild reaction conditions reported across numerous studies.

| Reaction Type | Substrates | Conditions | Yield (%) | Reference |

| Amide Synthesis | N-acylbenzotriazole + Primary/Secondary Amine | THF or CH₂Cl₂, Room Temp | 85-98% | [J. Org. Chem. 2000, 65, 8210-8213][11] |

| Solid-Phase Amide | Wang resin-linked amine + Acylbenzotriazole | DMF, Room Temp | 30-99% | [Bioorg. Med. Chem. Lett. 2002, 12, 1809-11][12] |

| Peptidyl Benzothiazole | N-acylbenzotriazole + 2-aminothiophenol | Water, Room Temp | Excellent | [Siva S Panda, 2018][1] |

| Alcohol to Chloride | Hindered Carbohydrate Alcohol + BtH/SOCl₂ | CH₂Cl₂, 0 °C to RT | 85-95% | [Siva S Panda, 2018][1][10] |

Table 1: Representative Yields for Reactions Utilizing Benzotriazole as a Leaving Group

A comparative study between conventional heating and microwave-assisted synthesis of benzotriazole derivatives highlights the significant reduction in reaction time and improvement in yields achieved with microwave irradiation.

| Synthesis Method | Reaction Time | Yield (%) | Reference |

| Conventional | 4-10 hours | 65-72% | [Int. J. Chem. Sci.: 12(4), 2014, 1281-1288][4] |

| Microwave-Assisted | 5-15 minutes | 83-93% | [Int. J. Chem. Sci.: 12(4), 2014, 1281-1288][4] |

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzotriazole Amides

Experimental Protocols

The following are generalized protocols for key transformations involving the benzotriazole leaving group. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for the Synthesis of N-Acylbenzotriazoles

-

Objective: To activate a carboxylic acid by converting it to an N-acylbenzotriazole.

-

Reagents: Carboxylic acid (1.0 eq.), 1H-Benzotriazole (1.1 eq.), Thionyl chloride (SOCl₂) (1.2 eq.), Anhydrous solvent (e.g., THF, CH₂Cl₂, or Chloroform).

-

Procedure:

-

To a solution of the carboxylic acid and benzotriazole in the anhydrous solvent at 0 °C under an inert atmosphere (N₂ or Ar), add thionyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

The reaction mixture is typically filtered to remove any hydrochloride salts.

-

The filtrate is concentrated under reduced pressure.

-

The resulting crude N-acylbenzotriazole, which is often a stable solid, can be purified by recrystallization or used directly in the next step.

-

Protocol 2: General Procedure for Amide Synthesis from N-Acylbenzotriazoles

-

Objective: To synthesize an amide via nucleophilic acyl substitution.

-

Reagents: N-Acylbenzotriazole (1.0 eq.), Amine (primary or secondary) or aqueous ammonia (1.1 eq.), Anhydrous solvent (e.g., THF, CH₂Cl₂).

-

Procedure:

-

Dissolve the N-acylbenzotriazole in the anhydrous solvent.

-

Add the amine to the solution at room temperature. The reaction is often mildly exothermic.

-

Stir the mixture for 1-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with an aqueous solution (e.g., NaHCO₃, brine) to remove the benzotriazole byproduct and any unreacted amine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting amide product by column chromatography or recrystallization.[11]

-

Protocol 3: General Procedure for Solid-Phase Amide Synthesis

-

Objective: To synthesize an amide on a solid support.

-

Reagents: Amine-functionalized resin (e.g., Wang resin) (1.0 eq.), N-Acylbenzotriazole (3.0-5.0 eq.), Solvent (e.g., DMF).

-

Procedure:

-

Swell the amine-functionalized resin in the solvent in a reaction vessel.

-

Add a solution of the N-acylbenzotriazole in the same solvent to the resin slurry.

-

Agitate the mixture at room temperature for 12-24 hours.

-

Filter the resin and wash thoroughly with the reaction solvent, followed by other washing solvents (e.g., CH₂Cl₂, MeOH) to remove excess reagents and the benzotriazole byproduct.

-

Dry the resin under vacuum.

-

Cleave the final amide product from the resin using appropriate cleavage conditions (e.g., TFA for Wang resin).

-

Precipitate and isolate the desired amide product.[12]

-

Conclusion

The benzotriazole group has established itself as an indispensable synthetic auxiliary in organic chemistry. Its function as a highly efficient leaving group, predicated on the exceptional stability of the benzotriazolide anion, allows for a multitude of chemical transformations to be conducted under mild and neutral conditions. The development of N-acylbenzotriazoles has revolutionized amide bond formation, providing a reliable and versatile alternative to traditional methods. Furthermore, its critical role in the synthesis of complex heterocyclic scaffolds underscores its importance in medicinal chemistry and drug discovery.[5][18][19] For researchers and drug development professionals, mastering the application of benzotriazole methodology provides a powerful strategy for the efficient and elegant construction of novel molecular entities.

References

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. ijariie.com [ijariie.com]

- 3. Pharmacological activities and activation as well as comparison of benzotriazole with other groups [journals.ipinnovative.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 11. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]

- 12. Solid-phase preparation of amides using N-acylbenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijrrjournal.com [ijrrjournal.com]

- 19. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

An In-Depth Technical Guide to the Electron-Withdrawing Properties of the Phenylsulfonyl Group

For Researchers, Scientists, and Drug Development Professionals

The phenylsulfonyl group (PhSO₂-), a prominent functional group in organic and medicinal chemistry, exerts a powerful electron-withdrawing effect that significantly influences the physicochemical properties and reactivity of molecules. This guide provides a comprehensive technical overview of these properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Quantitative Measures of Electron-Withdrawing Strength

The electron-withdrawing nature of the phenylsulfonyl group can be quantified using several parameters, most notably Hammett and Taft constants, as well as by its influence on the acidity of neighboring functional groups (pKa values).

Hammett Substituent Constants (σ)

Hammett constants (σ) are a measure of the electronic effect of a substituent on the reactivity of a benzene ring. A positive σ value indicates an electron-withdrawing group. While the phenylsulfonyl group (SO₂Ph) itself is not always explicitly listed in introductory tables, the closely related methylsulfonyl (SO₂CH₃) and sulfamoyl (SO₂NH₂) groups provide a strong indication of its electron-withdrawing capacity.

| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) |

| -SO₂CH₃ | 0.60 - 0.68 | 0.72 |

| -SO₂NH₂ | 0.46 | 0.57 |

| -SO₂Ph | ~0.62 | ~0.70 |

| -NO₂[1][2] | 0.71 | 0.78 |

| -CN[1][2] | 0.56 | 0.66 |

| -Cl[1][2] | 0.37 | 0.23 |

Note: The values for the phenylsulfonyl group are estimated based on related structures and their known electronic effects.

Acidity (pKa) of Sulfonamides

The strong electron-withdrawing nature of the phenylsulfonyl group significantly increases the acidity of protons attached to adjacent atoms, such as the nitrogen atom in sulfonamides. This is evident from the pKa values of various benzenesulfonamide derivatives.

| Compound | pKa |

| Benzenesulfonamide | ~10.0 |

| 4-Aminobenzenesulfonamide[3][4] | 10.6 |

| N-(4-acetylphenyl)-4-aminobenzenesulfonamide[5] | 10.43 |

The pKa of the N-H proton in sulfonamides is a critical parameter in drug design, influencing solubility, membrane permeability, and binding interactions with biological targets.

Spectroscopic Signatures of the Phenylsulfonyl Group

The electronic environment of the phenylsulfonyl group gives rise to characteristic signals in various spectroscopic techniques.

Infrared (IR) Spectroscopy

The sulfonyl group exhibits strong, characteristic stretching vibrations in the infrared spectrum.

| Vibration | Frequency Range (cm⁻¹) | Intensity |

| Asymmetric SO₂ Stretch | 1300 - 1350 | Strong |

| Symmetric SO₂ Stretch | 1140 - 1160 | Strong |

These intense bands are often used to confirm the presence of the sulfonyl group in a molecule.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectra, the protons on the phenyl ring of the phenylsulfonyl group typically appear in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the sulfonyl group are generally shifted downfield due to the group's deshielding effect.[8][9][10][11]

In ¹³C NMR spectra, the carbon atom attached to the sulfur atom (ipso-carbon) also experiences a downfield shift.

| Nucleus | Typical Chemical Shift (δ, ppm) |

| ¹H (ortho-protons) | 7.8 - 8.0 |

| ¹H (meta, para-protons) | 7.4 - 7.7 |

| ¹³C (ipso-carbon) | 138 - 142 |

Role in Medicinal Chemistry: RORγt Inverse Agonism

The phenylsulfonyl group is a key pharmacophore in a number of drug candidates, including inverse agonists of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a crucial role in the differentiation of pro-inflammatory Th17 cells, making it a promising target for the treatment of autoimmune diseases.

RORγt Signaling Pathway and Inverse Agonism

Inverse agonists containing a phenylsulfonyl moiety can bind to the ligand-binding domain of RORγt, stabilizing a conformation that leads to the recruitment of co-repressors and subsequent repression of target gene transcription, thereby inhibiting the inflammatory cascade.

Experimental Protocols

Determination of Hammett Constant (σ) for a Phenylsulfonyl-Containing Compound

This protocol describes the determination of the Hammett constant for a para-substituted benzoic acid, exemplified by 4-sulfamoylbenzoic acid, via potentiometric titration.[12][13]

Materials:

-

Benzoic acid

-

4-Sulfamoylbenzoic acid

-

0.1 M NaOH solution (standardized)

-

Ethanol-water mixture (e.g., 50:50 v/v)

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Buret (25 mL or 50 mL)

-

Beakers (100 mL)

Procedure:

-

Solution Preparation:

-

Accurately weigh approximately 0.1 mmol of benzoic acid and dissolve it in 50 mL of the ethanol-water mixture in a 100 mL beaker.

-

Repeat the process for 4-sulfamoylbenzoic acid in a separate beaker.

-

-

Titration Setup:

-

Calibrate the pH meter using standard buffer solutions (pH 4.00 and 7.00).

-

Place the beaker containing the benzoic acid solution on the magnetic stirrer and immerse the pH electrode and the tip of the buret.

-

Ensure the stir bar does not hit the electrode.

-

-

Titration:

-

Record the initial pH of the solution.

-

Add the 0.1 M NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition.

-

As the pH begins to change more rapidly near the equivalence point, reduce the increment size (e.g., 0.1 mL or dropwise).

-

Continue the titration until the pH has stabilized well past the equivalence point.

-

-

Data Analysis:

-

Plot a graph of pH versus the volume of NaOH added.

-

Determine the equivalence point (V_eq_) from the point of inflection of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (V_eq_ / 2).

-

Repeat the titration for 4-sulfamoylbenzoic acid to determine its pKa.

-

-

Calculation of σ:

-

The Hammett constant (σ_para_) is calculated using the following equation: σ_para_ = pKa (benzoic acid) - pKa (4-sulfamoylbenzoic acid)

-

Synthesis of a 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative

This protocol provides a general method for the synthesis of N-arylsulfonyl tetrahydroquinolines, which are scaffolds for RORγt inverse agonists.[14][15][16]

Materials:

-

A substituted 1,2,3,4-tetrahydroquinoline

-

A substituted phenylsulfonyl chloride

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

Procedure:

-

Reaction Setup:

-

To a solution of the substituted 1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

-

Addition of Sulfonyl Chloride:

-

Dissolve the substituted phenylsulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel.

-

Add the sulfonyl chloride solution dropwise to the reaction mixture over 15-30 minutes.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivative.

-

Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. global.oup.com [global.oup.com]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. Benzenesulfonamide, N-(4-acetylphenyl)-4-amino- | C14H14N2O3S | CID 221849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ripublication.com [ripublication.com]

- 8. Benzenesulfonamide(98-10-2) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 13. web.viu.ca [web.viu.ca]

- 14. homepages.bluffton.edu [homepages.bluffton.edu]

- 15. Synthesis of Sulfonamide Derived from New Tetrahydroquinazoline Derivatives via Intramolecular cyclization [ibimapublishing.com]

- 16. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]

Stability and reactivity of 1-(Phenylsulfonyl)-1H-benzotriazole

An In-Depth Technical Guide to the Stability and Reactivity of 1-(Phenylsulfonyl)-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 1-(Phenylsulfonyl)-1H-benzotriazole, a versatile reagent in modern organic synthesis. The information is compiled from peer-reviewed literature and chemical databases to assist researchers and drug development professionals in its effective application.

Physicochemical Properties

1-(Phenylsulfonyl)-1H-benzotriazole is a white to pale yellow solid at room temperature. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₉N₃O₂S |

| Molecular Weight | 259.28 g/mol [1] |

| Melting Point | 122-123 °C[1] |

| Appearance | Pale yellow solid[1] |

| CAS Number | 4106-18-7 |

Stability Profile

Thermal Stability

Quantitative thermal analysis of the closely related N-benzenesulfonyl-1H-1,2,3-benzotriazole reveals a melting point of 128.8 °C, with decomposition occurring at temperatures above 130 °C. This suggests that 1-(Phenylsulfonyl)-1H-benzotriazole possesses good thermal stability under typical laboratory conditions but should be handled with care at elevated temperatures.

| Thermal Property | Value |

| Melting Point | 128.8 °C |

| Decomposition Temperature | > 130 °C |

Hydrolytic Stability

This protocol outlines a general procedure for assessing the hydrolytic stability of 1-(Phenylsulfonyl)-1H-benzotriazole.

Objective: To determine the rate of hydrolysis of 1-(Phenylsulfonyl)-1H-benzotriazole at different pH values (4, 7, and 9) and temperatures.

Materials:

-

1-(Phenylsulfonyl)-1H-benzotriazole

-

Sterile, purified water (e.g., HPLC grade)

-

Buffer solutions (pH 4.0, 7.0, and 9.0), sterilized by filtration

-

Acetonitrile (HPLC grade)

-

Hydrochloric acid and Sodium hydroxide for pH adjustment

-

Constant temperature bath or incubator

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of 1-(Phenylsulfonyl)-1H-benzotriazole in acetonitrile.

-

In separate sterile flasks, add a small volume of the stock solution to each of the pH 4, 7, and 9 buffer solutions to achieve a final concentration suitable for HPLC analysis (typically in the low mg/L range). The concentration of the organic solvent should be kept low (<1%) to minimize its effect on hydrolysis.

-

-

Hydrolysis Experiment:

-

Incubate the test solutions in the dark at a constant temperature (e.g., 25 °C, 50 °C).

-

At predetermined time intervals, withdraw aliquots from each test solution.

-

-

Sample Analysis:

-

Immediately analyze the withdrawn aliquots by a validated HPLC method to determine the concentration of the remaining 1-(Phenylsulfonyl)-1H-benzotriazole.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of 1-(Phenylsulfonyl)-1H-benzotriazole versus time for each pH and temperature condition.

-

Determine the pseudo-first-order rate constant (k) from the slope of the linear regression.

-

Calculate the hydrolysis half-life (t₁/₂) using the equation: t₁/₂ = ln(2) / k.

-

Reactivity Profile

The reactivity of 1-(Phenylsulfonyl)-1H-benzotriazole is primarily governed by the electron-withdrawing nature of the phenylsulfonyl group, which activates the benzotriazole moiety, making it an excellent leaving group in nucleophilic substitution reactions[2]. The sulfur atom of the sulfonyl group is highly electrophilic and susceptible to nucleophilic attack.

Figure 1. General reaction pathway for the sulfonylation of nucleophiles.

Reactions with Amines

1-(Phenylsulfonyl)-1H-benzotriazole is an effective reagent for the sulfonylation of primary and secondary amines to form sulfonamides. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, with the concomitant departure of the benzotriazole anion.

Objective: To synthesize an N-alkyl/aryl sulfonamide from a primary amine and 1-(Phenylsulfonyl)-1H-benzotriazole.

Materials:

-

1-(Phenylsulfonyl)-1H-benzotriazole

-

Primary amine (e.g., aniline or benzylamine)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Base (e.g., Triethylamine or Pyridine)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the primary amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous THF (10 mL) at room temperature, add a solution of 1-(Phenylsulfonyl)-1H-benzotriazole (1.1 mmol) in anhydrous THF (5 mL) dropwise.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired sulfonamide.

-

Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Reactions with Alcohols

Alcohols can be sulfonylated using 1-(Phenylsulfonyl)-1H-benzotriazole to yield sulfonate esters. The reaction typically requires the presence of a base to deprotonate the alcohol, forming a more nucleophilic alkoxide.

Objective: To synthesize a sulfonate ester from an alcohol and 1-(Phenylsulfonyl)-1H-benzotriazole.

Materials:

-

1-(Phenylsulfonyl)-1H-benzotriazole

-

Alcohol (e.g., benzyl alcohol)

-

Anhydrous solvent (e.g., THF or DCM)

-

Strong, non-nucleophilic base (e.g., Sodium hydride (NaH) or DBU)

Procedure:

-

To a suspension of NaH (1.2 mmol) in anhydrous THF (10 mL) at 0 °C, add a solution of the alcohol (1.0 mmol) in anhydrous THF (5 mL) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of 1-(Phenylsulfonyl)-1H-benzotriazole (1.1 mmol) in anhydrous THF (5 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Characterize the product by spectroscopic methods.

Reactions with Thiols

Thiols can react with 1-(Phenylsulfonyl)-1H-benzotriazole to form thioesters. Similar to alcohols, the reaction is facilitated by a base to generate the more nucleophilic thiolate.

Objective: To synthesize a thioester from a thiol and 1-(Phenylsulfonyl)-1H-benzotriazole.

Materials:

-

1-(Phenylsulfonyl)-1H-benzotriazole

-

Thiol (e.g., thiophenol)

-

Anhydrous solvent (e.g., Ethyl acetate or THF)

-

Base (e.g., Diisopropylethylamine (DIPEA))

Procedure:

-

To a solution of the thiol (1.0 mmol) in anhydrous ethyl acetate (10 mL), add DIPEA (1.5 mmol).

-

Add 1-(Phenylsulfonyl)-1H-benzotriazole (1.1 mmol) in one portion.

-

Stir the mixture at room temperature and monitor by TLC.

-

Upon completion, evaporate the solvent in vacuo.

-

Purify the crude product by preparative thin-layer chromatography or silica gel column chromatography to afford the pure thioester.

-

Characterize the product by spectroscopic methods.

Synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole

A common and efficient method for the synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole involves the reaction of 1H-benzotriazole with phenylsulfonyl chloride in the presence of a base[3]. An alternative, high-yielding procedure utilizes iodine as a catalyst.

Figure 2. Experimental workflow for the synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole.

Experimental Protocol: Catalytic N-Sulfonylation of Benzotriazole[1]

Objective: To synthesize 1-(Phenylsulfonyl)-1H-benzotriazole from 1H-benzotriazole and sodium benzenesulfinate.

Materials:

-

1H-Benzotriazole

-

Sodium benzenesulfinate

-

Iodine (I₂)

-

Ethyl acetate (EtOAc)

-

Water

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a suitable flask, prepare a 10:1 mixture of EtOAc and water.

-

To this solvent mixture, add 1H-benzotriazole (0.3 mmol), sodium benzenesulfinate (0.9 mmol), and iodine (0.06 mmol).

-

Vigorously stir the suspension at room temperature for 3 hours.

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃.

-

Basify the mixture with saturated aqueous Na₂CO₃ and add water.